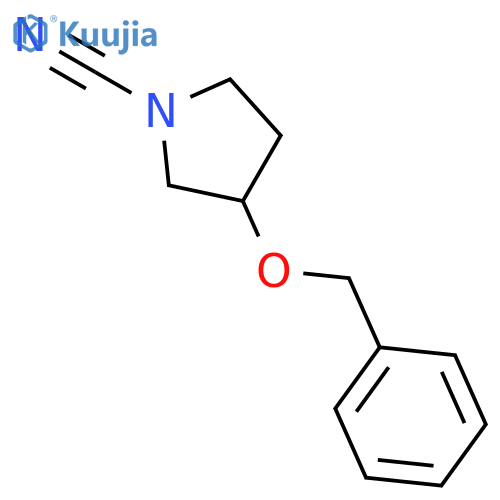Cas no 367906-57-8 (3-(benzyloxy)pyrrolidine-1-carbonitrile)

367906-57-8 structure
商品名:3-(benzyloxy)pyrrolidine-1-carbonitrile
CAS番号:367906-57-8
MF:C12H14N2O
メガワット:202.252362728119
MDL:MFCD31540754
CID:3951752
PubChem ID:9942448
3-(benzyloxy)pyrrolidine-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-Pyrrolidinecarbonitrile, 3-(phenylmethoxy)-
- 3-(benzyloxy)pyrrolidine-1-carbonitrile
- 367906-57-8
- SCHEMBL7013643
-
- MDL: MFCD31540754
- インチ: InChI=1S/C12H14N2O/c13-10-14-7-6-12(8-14)15-9-11-4-2-1-3-5-11/h1-5,12H,6-9H2
- InChIKey: UGMZPOGFVIKIJA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 202.110613074Da
- どういたいしつりょう: 202.110613074Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 36.3Ų
3-(benzyloxy)pyrrolidine-1-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-76157437-1g |
3-(benzyloxy)pyrrolidine-1-carbonitrile |
367906-57-8 | 95% | 1g |
$986.0 | 2023-08-31 | |
| eNovation Chemicals LLC | D582026-1g |
3-(benzyloxy)pyrrolidine-1-carbonitrile |
367906-57-8 | 95% | 1g |
$795 | 2024-08-03 | |
| eNovation Chemicals LLC | D582026-1g |
3-(benzyloxy)pyrrolidine-1-carbonitrile |
367906-57-8 | 95% | 1g |
$795 | 2025-02-26 | |
| Enamine | BBV-76157437-2.5g |
3-(benzyloxy)pyrrolidine-1-carbonitrile |
367906-57-8 | 95% | 2.5g |
$2043.0 | 2023-08-31 | |
| Enamine | BBV-76157437-10.0g |
3-(benzyloxy)pyrrolidine-1-carbonitrile |
367906-57-8 | 95% | 10.0g |
$3253.0 | 2023-02-02 | |
| Enamine | BBV-76157437-5g |
3-(benzyloxy)pyrrolidine-1-carbonitrile |
367906-57-8 | 95% | 5g |
$2587.0 | 2023-08-31 | |
| Enamine | BBV-76157437-1.0g |
3-(benzyloxy)pyrrolidine-1-carbonitrile |
367906-57-8 | 95% | 1.0g |
$986.0 | 2023-02-02 | |
| Enamine | BBV-76157437-5.0g |
3-(benzyloxy)pyrrolidine-1-carbonitrile |
367906-57-8 | 95% | 5.0g |
$2587.0 | 2023-02-02 | |
| Enamine | BBV-76157437-10g |
3-(benzyloxy)pyrrolidine-1-carbonitrile |
367906-57-8 | 95% | 10g |
$3253.0 | 2023-08-31 | |
| eNovation Chemicals LLC | D582026-1g |
3-(benzyloxy)pyrrolidine-1-carbonitrile |
367906-57-8 | 95% | 1g |
$795 | 2025-02-20 |
3-(benzyloxy)pyrrolidine-1-carbonitrile 関連文献
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
367906-57-8 (3-(benzyloxy)pyrrolidine-1-carbonitrile) 関連製品
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 157047-98-8(Benzomalvin C)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
